

Pemetrexed disodium heptahydrate Bcl-2 Bax expression compared controls

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Compound Focus: Pemetrexed disodium heptahydrate

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Bcl-2 and Bax Expression Changes Induced by Pemetrexed

Cancer Cell Line / Model	Pemetrexed Concentration	Exposure Time	Bcl-2 Expression	Bax Expression	Key Apoptotic Effects	Citation
NSCLC (PC9 cells) [1] [2]	Dose-dependent	72 hours	Decreased [1] [2]	Increased [1] [2]	Mitochondrial Membrane Potential; ↑ Cytochrome c release; ↑ Caspase-3/9 activity [1] [2]	
NSCLC (A549 cells) [3] [4]	10 µg/mL	24 hours	Decreased (mRNA & protein) [3] [4]	Increased (mRNA & protein) [3] [4]	Inhibition of PI3K/AKT/mTOR pathway [3] [4]	
Esophageal Squamous Cell	0, 2.5, 5, 10 µM	36 hours	Not directly measured	Not directly measured	↑ NOXA protein; ↓ Mcl-1 protein; Activation of	

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Carcinoma (ESCC) [5]					intrinsic apoptosis [5]	

The table shows that pemetrexed's effect on the Bcl-2/Bax ratio is a consistent mechanism across different cancer types.

Detailed Experimental Protocols

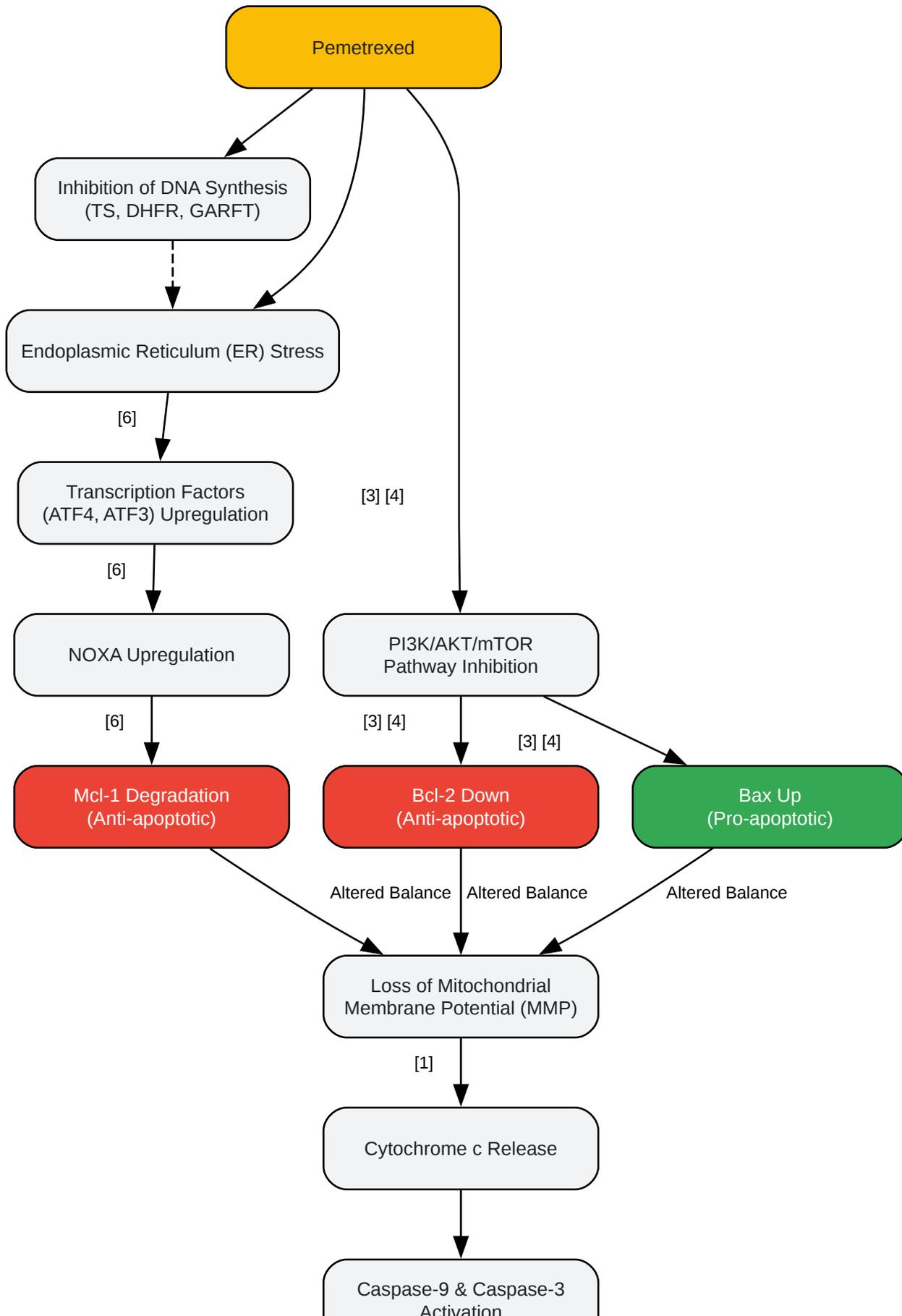
To help you evaluate and potentially replicate these findings, here are the methodologies from the key studies.

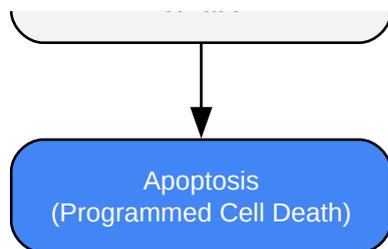
- **For NSCLC (PC9 cells) Study [1] [2]:**
 - **Cell Culture:** PC9 human NSCLC cells (carrying an EGFR exon 19 deletion) were cultured in RPMI-1640 medium with 10% fetal bovine serum (FBS) at 37°C with 5% CO₂.
 - **Treatment:** Cells were treated with various concentrations of pemetrexed for 72 hours.
 - **Viability Assay:** Cell viability was assessed using a water-soluble tetrazolium salt (WST-1) assay after 72 hours of treatment.
 - **Apoptosis & Protein Analysis:**
 - **Apoptosis Detection:** Flow cytometry using Annexin V-FITC/PI staining.
 - **Mitochondrial Membrane Potential (MMP):** Measured using a JC-10 assay kit and flow cytometry.
 - **Protein Expression:** Western blotting was used to analyze the expression levels of Bcl-2, Bax, cytochrome c, and caspase proteins.
- **For NSCLC (A549 cells) Study [3] [4]:**
 - **Cell Culture & Treatment:** A549 human lung adenocarcinoma cells were cultured in high-glucose Dulbecco's Modified Eagle Medium (H-DMEM) with 10% FBS. Cells were treated with 10 µg/mL pemetrexed for 24 hours.
 - **Viability Assay:** Cell viability was measured using an MTT assay.
 - **Gene and Protein Expression:**
 - **mRNA Analysis:** RNA was extracted, and cDNA was synthesized. Relative expression levels of Bcl-2 and Bax mRNA were determined using reverse transcription-quantitative PCR (RT-qPCR).

- **Protein Analysis:** Protein expression of Bcl-2, Bax, and key players in the PI3K/AKT/mTOR pathway was detected by western blot.

Mechanism of Action: The Signaling Pathway

Pemetrexed induces apoptosis through multiple interconnected pathways, with the Bcl-2 family proteins acting as a central control point. The following diagram synthesizes the key mechanisms reported across the studies [1] [5] [3]:





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The diagram shows that pemetrexed triggers apoptosis via both direct DNA synthesis inhibition and downstream signaling events. Key steps include downregulation of anti-apoptotic proteins (Bcl-2, Mcl-1), upregulation of pro-apoptotic Bax, and loss of mitochondrial membrane integrity, culminating in caspase activation [1] [5] [3].

Key Insights for Research and Development

- **Consistent Core Mechanism:** The alteration of the Bcl-2/Bax balance is a reliable indicator of pemetrexed's efficacy in triggering the intrinsic apoptotic pathway across different cancers [1] [2] [3].
- **Synergistic Potential:** Targeting parallel pathways can enhance pemetrexed's effect. For instance, PTEN overexpression or the use of natural compounds like rhein can further sensitize cancer cells to pemetrexed by synergistically inhibiting the PI3K/AKT/mTOR pathway [7] [3] [4].
- **Beyond Bcl-2/Bax:** The Noxa-Usp9x-Mcl-1 axis represents a critical parallel mechanism for pemetrexed-induced apoptosis, especially relevant for cancers where Mcl-1 is a key survival protein [5] [6].

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